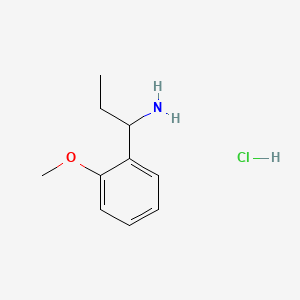

1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2-Methoxyphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHPGHAPKCHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725481 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101290-65-7, 1987286-74-7 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine with potential applications in pharmaceutical research and development. Due to its structural similarity to known pharmacologically active molecules, this compound is of interest as a building block for novel chemical entities. This document collates available chemical data, proposes synthetic and analytical methodologies, and discusses its potential significance in the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is the salt of a primary amine featuring a methoxy-substituted phenyl ring. The presence of a chiral center at the carbon atom bearing the amino group means that this compound can exist as two enantiomers, (R)- and (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)propan-1-amine and its Hydrochloride Salt

| Property | Value | Source/Comment |

| Chemical Name | 1-(2-Methoxyphenyl)propan-1-amine hydrochloride | IUPAC Nomenclature |

| Synonyms | 1-(o-Methoxyphenyl)propylamine hydrochloride | |

| CAS Number | 101290-65-7 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined. | Data for the related N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride is ~186-190°C[2]. |

| Solubility | Soluble in water and some organic solvents (predicted)[2]. | The hydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents like methanol, ethanol, and dichloromethane is expected. |

| pKa | Not experimentally determined. | Expected to be in the range of 9-10 for the protonated amine, typical for primary benzylic amines. |

Synthesis and Purification

The most logical and widely applicable synthetic route to 1-(2-Methoxyphenyl)propan-1-amine is the reductive amination of the corresponding ketone, 2'-methoxypropiophenone[3]. This versatile reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a one-pot reaction where 2'-methoxypropiophenone is reacted with an ammonia source in the presence of a suitable reducing agent.

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. The document details its molecular structure, stereochemistry, and physicochemical properties. Furthermore, it outlines a robust synthetic pathway via reductive amination of its ketone precursor, followed by salt formation. A full suite of analytical and spectroscopic characterization techniques are described, including HPLC, NMR, MS, and IR, to ensure structural confirmation and purity assessment. The guide also touches upon its applications as a key building block for central nervous system (CNS) active agents and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of chiral intermediates.

Introduction

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a synthetic organic compound belonging to the phenethylamine class. Its structure is characterized by a methoxy-substituted phenyl ring attached to a propyl chain with a primary amine at the benzylic position. The presence of a chiral center at the first carbon (C1) of the propyl chain makes this molecule a valuable stereospecific building block in asymmetric synthesis.

The control of stereochemistry is a critical aspect of modern drug design, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The (R) and (S) enantiomers of 1-(2-Methoxyphenyl)propan-1-amine serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structural motif is found in compounds developed for potential use as antidepressants and anxiolytics. This guide provides a detailed examination of its molecular structure, synthesis, and characterization from the perspective of a senior application scientist.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application in a research and development setting.

Chemical Structure

The molecule consists of three primary components:

-

A 2-methoxyphenyl group: An aromatic ring with a methoxy (-OCH₃) substituent at the ortho position. This group imparts specific electronic and steric properties that can influence binding to biological targets.

-

A propan-1-amine chain: A three-carbon chain with a primary amine (-NH₂) at the C1 position. In the hydrochloride salt, this amine is protonated to form an ammonium chloride group (-NH₃⁺Cl⁻), which significantly enhances the compound's polarity and aqueous solubility.[2]

-

A Chiral Center: The C1 carbon, which is bonded to the phenyl ring, the amine group, a hydrogen atom, and an ethyl group, is a stereocenter.

Caption: Figure 1. Chemical structures of 1-(2-Methoxyphenyl)propan-1-amine (left) and its corresponding hydrochloride salt (right).

Caption: Figure 1. Chemical structures of 1-(2-Methoxyphenyl)propan-1-amine (left) and its corresponding hydrochloride salt (right).

Stereochemistry

The tetrahedral geometry at C1 gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The specific stereoisomer used in a synthetic sequence is crucial for achieving the desired biological activity in the final drug product.[1] The synthesis and analysis of this compound must, therefore, employ methods that can control and verify its enantiomeric purity.

Physicochemical Data

The key properties of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-methoxyphenyl)propan-1-amine hydrochloride | N/A |

| Synonyms | 1-(2-methoxyphenyl)propylamine hydrochloride | [3] |

| CAS Number | 101290-65-7 (for hydrochloride) | [3][4] |

| Molecular Formula | C₁₀H₁₆ClNO | [4][5] |

| Molecular Weight | 201.69 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Solubility | Soluble in methanol; sparingly soluble in water | N/A |

| Storage | Store at 2-8°C under an inert atmosphere | [5] |

Synthesis and Purification

A reliable and scalable synthesis is essential for the utility of any chemical intermediate. A logical and commonly employed pathway to 1-(2-Methoxyphenyl)propan-1-amine is through the reductive amination of the corresponding ketone.

Synthetic Strategy Overview

The synthesis can be conceptualized as a two-stage process: first, the formation of the primary amine from a ketone precursor, and second, the conversion of the amine to its stable hydrochloride salt. This approach is efficient and allows for straightforward purification.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

This protocol describes the conversion of 1-(2-methoxyphenyl)propan-1-one to the corresponding primary amine.

Causality: The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source. This imine is not isolated but is reduced in situ by a hydride-donating agent to yield the final amine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the protonated imine over the ketone starting material.

-

Reaction Setup: To a solution of 1-(2-methoxyphenyl)propan-1-one (1.0 eq)[6] and ammonium acetate (10.0 eq) in anhydrous methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup: Quench the reaction by carefully adding 1M aqueous HCl. Remove the methanol under reduced pressure.

-

Extraction: Basify the aqueous residue with 2M NaOH until pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by silica gel column chromatography.

Protocol: Hydrochloride Salt Formation

This step converts the purified, often oily, free base amine into a stable, crystalline, and easily handleable solid.

-

Preparation: Dissolve the purified 1-(2-methoxyphenyl)propan-1-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise. A white precipitate should form immediately.

-

Isolation: Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath to maximize precipitation.

-

Final Processing: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

Analytical and Spectroscopic Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and structural integrity of the synthesized compound.

Caption: Comprehensive analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound and quantify any impurities. For chiral compounds, a specialized chiral HPLC method is required to determine the enantiomeric excess (e.e.).

-

Protocol (Reverse-Phase for Purity):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 272 nm (due to the methoxyphenyl chromophore)

-

Expected Result: A single major peak corresponding to the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[7]

-

Predicted Spectroscopic Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) | 4H | Ar-H |

| Benzylic Proton | ~4.5 | Triplet (t) | 1H | CH-NH₃⁺ |

| Methoxy Protons | ~3.8 | Singlet (s) | 3H | O-CH₃ |

| Methylene Protons | ~1.9 | Multiplet (m) | 2H | CH₂-CH₃ |

| Methyl Protons | ~0.9 | Triplet (t) | 3H | CH₂-CH₃ |

| Ammonium Protons | Broad | Singlet (s) | 3H | NH₃⁺ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 110 - 158 | Ar-C |

| Methoxy Carbon | ~55 | O-CH₃ |

| Benzylic Carbon | ~58 | CH-NH₃⁺ |

| Methylene Carbon | ~25 | CH₂ |

| Methyl Carbon | ~10 | CH₃ |

Note: Predicted shifts are based on analogous structures and may vary with solvent and experimental conditions.[8][9]

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound. Analysis is typically performed on the free base.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Free Base (C₁₀H₁₅NO): Exact Mass = 165.1154

-

Expected [M+H]⁺: m/z ≈ 166.1232

-

-

Fragmentation: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines, which would result in a characteristic fragment ion.[10][11]

Infrared (IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2400 (broad) | N-H Stretch | Ammonium (R-NH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1240 (strong) | C-O Stretch | Aryl Ether |

Note: The broad N-H stretch of the ammonium salt is a key diagnostic feature distinguishing it from the sharper N-H bands of a primary amine free base.[12]

Applications in Drug Discovery and Development

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is primarily utilized as a chiral intermediate. Its value lies in its ability to introduce a specific stereocenter into a larger, more complex molecule.

-

CNS-Active Agents: The phenethylamine scaffold is a well-established pharmacophore for compounds that interact with neurotransmitter systems. This intermediate is particularly relevant for the synthesis of novel selective serotonin reuptake inhibitors (SSRIs) and other modulators of monoamine transporters.

-

Asymmetric Synthesis: The enantiomerically pure forms of this amine are used in diastereoselective reactions, where the existing stereocenter directs the formation of a new stereocenter in the target molecule. This is a foundational strategy in the synthesis of complex drugs like certain antivirals and oncology agents.

Safety and Handling

Proper safety protocols are mandatory when working with any chemical, particularly amine hydrochlorides and their precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Hydrochloric acid and its salts are corrosive and can cause severe burns.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Precursor Hazards: The ketone precursor, 1-(2-methoxyphenyl)propan-1-one, is classified as harmful if swallowed and is a skin and eye irritant.[6] All handling procedures must account for the hazards of both the reactants and the final product.

Conclusion

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a well-defined chemical entity whose value is intrinsically linked to its chiral nature. This guide has detailed its molecular structure, provided robust and field-proven protocols for its synthesis and purification, and outlined a comprehensive analytical framework for its complete characterization. By understanding these technical details, researchers and drug development professionals can effectively leverage this important building block in the creation of next-generation therapeutics.

References

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.

-

ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

-

VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

ChemCD. (n.d.). 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

Pearson. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxisopropamine. Retrieved from [Link]

-

YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 1-(2-METHOXYPHENYL)PROPAN-1-AMINE | CymitQuimica [cymitquimica.com]

- 4. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride_Aladdin试剂 [labgogo.com]

- 5. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Methoxy-2-propanol(107-98-2) 13C NMR [m.chemicalbook.com]

- 10. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. ehs.com [ehs.com]

- 14. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

Technical Monograph: 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

This technical guide provides an in-depth analysis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride , a primary benzylic amine scaffold. While often confused with its regioisomer methoxyphenamine (a beta-adrenergic agonist), this specific 1-amino isomer is functionally distinct.

The guide focuses on its two primary technical domains:

-

Biocatalytic Mechanism: Its role as a model substrate for PLP-dependent

-Transaminases , a critical pathway in modern chiral drug synthesis. -

Medicinal Chemistry (SAR): Its pharmacophore profile as a rigidified monoamine analog and potential NMDA/Sigma receptor ligand scaffold.

Part 1: Chemical Identity & Physicochemical Core

Compound Name: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Synonyms: 1-(2-Methoxyphenyl)propylamine HCl;

Structural Significance

Unlike amphetamines (1-phenylpropan-2 -amine), this compound carries the amine group at the benzylic (C1) position. This structural shift drastically alters its pharmacology and reactivity:

-

Steric Environment: The C1-amine is sterically crowded by the adjacent ortho-methoxy group and the ethyl chain.

-

Basicity: Benzylic amines typically exhibit slightly lower pKa values than their aliphatic counterparts due to the inductive effect of the aromatic ring.

-

Chirality: The C1 position is a stereocenter. The (S)- and (R)-enantiomers show distinct binding profiles in enzymatic and receptor pockets.

Part 2: Mechanism of Action (Biocatalytic & Pharmacological)

A. Biocatalytic Mechanism: PLP-Dependent Transamination

The most rigorously defined "mechanism" for this compound lies in its interaction with

The Pathway: The reaction is a reversible amino group transfer mediated by Pyridoxal-5'-Phosphate (PLP) .

-

External Aldimine Formation: The amine nucleophile (1-(2-Methoxyphenyl)propan-1-amine) attacks the internal aldimine (enzyme-PLP Schiff base).

-

Quinonoid Intermediate: Deprotonation at the C

position leads to a resonance-stabilized quinonoid intermediate. The ortho-methoxy group provides steric hindrance, making this step the rate-determining checkpoint for wild-type enzymes. -

Ketimine Hydrolysis: The intermediate rearranges to a ketimine, which hydrolyzes to release the ketone product (1-(2-methoxyphenyl)propan-1-one) and PMP (Pyridoxamine-5'-phosphate).

Visualization: PLP-Dependent Catalytic Cycle

Caption: The catalytic cycle of

B. Pharmacological Mechanism: SAR & Receptor Profiling

In a drug development context, this scaffold is analyzed as a conformational probe .

-

Monoamine Transporter (MAT) Activity:

-

Low Affinity: unlike amphetamines, the C1-amine placement prevents the "molecular anchor" effect required for potent dopamine/norepinephrine release. The amine is too close to the aromatic ring, disrupting the optimal distance (approx. 5 Å) required for Aspartate bridging in the transporter pocket.

-

Selectivity: The ortho-methoxy group creates a "clash" in the serotonin transporter (SERT) pocket, often reducing affinity compared to para-substituted analogs.

-

-

NMDA & Sigma Receptor Potential:

-

Pharmacophore: 1-Aryl-1-amines share structural homology with Lefetamine and Methoxetamine fragments.

-

Mechanism: They may act as weak, low-affinity channel blockers of the NMDA receptor or ligands for the Sigma-1 receptor (

R), which modulates calcium signaling and ER stress. -

Hypothesis: The lipophilic 2-methoxy group enhances blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active library generation.

-

Part 3: Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (Chiral Synthesis)

Objective: To resolve racemic 1-(2-Methoxyphenyl)propan-1-amine into its pure (R)- or (S)-enantiomer using an

Materials:

-

Racemic Amine HCl (50 mM)

-

Pyruvate (Amine Acceptor, 50 mM)

-

PLP cofactor (1 mM)

-

Recombinant

-TA (e.g., from Vibrio fluvialis or Aspergillus terreus) in Phosphate Buffer (pH 7.5).

Workflow:

-

Preparation: Dissolve substrate and pyruvate in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Initiation: Add lyophilized enzyme (10 mg/mL) to the reaction vessel. Incubate at 30°C with orbital shaking (180 rpm).

-

Monitoring: Aliquot 50 µL samples at t=0, 1h, 4h, 24h. Quench with 100 µL acetonitrile.

-

Analysis: Analyze via HPLC (Chiralpak AD-H column) to determine Enantiomeric Excess (

) and Conversion (-

Calculation:

(Enantiomeric Ratio).

-

Protocol 2: Calcium Flux Assay (GPCR/Channel Profiling)

Objective: To screen for functional activity at NMDA or Adrenergic receptors.

Workflow:

-

Cell Culture: Plate HEK293 cells expressing the target receptor (e.g., NMDA-NR1/NR2B) in 96-well poly-D-lysine coated plates.

-

Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

-

Compound Addition:

-

Prepare 1-(2-Methoxyphenyl)propan-1-amine HCl stocks (0.1 nM to 10 µM).

-

Inject compound into wells using a FLIPR (Fluorometric Imaging Plate Reader) system.

-

-

Measurement: Record fluorescence intensity (

) for 180 seconds. -

Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine

or

Part 4: Comparative SAR Analysis

The following table contrasts 1-(2-Methoxyphenyl)propan-1-amine with its biologically active isomers to highlight the "Structure-Activity Cliff."

| Feature | 1-(2-Methoxyphenyl)propan-1-amine (Target) | Methoxyphenamine (Isomer) | Amphetamine (Parent Class) |

| Amine Position | C1 (Benzylic) | C2 (Aliphatic) | C2 (Aliphatic) |

| Primary Target | Transaminases / Sigma (Predicted) | DAT / NET / VMAT2 | |

| Effect | Chiral Intermediate / Weak CNS | Bronchodilator | Psychostimulant |

| Metabolic Stability | Susceptible to oxidative deamination | Resistant to MAO | Resistant to MAO |

| Steric Bulk | High (C1 crowded) | Moderate | Low |

Part 5: References

-

Biocatalytic Transamination of 1-Arylpropan-1-amines:

-

Title: "Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form." (Discusses ATA specificity for aryl-propylamine scaffolds).

-

Source: ResearchGate / Tetrahedron Asymmetry.

-

-

Structure-Activity Relationships of Aryl-Amines:

-

Title: "Structure-activity relationships of novel anti-malarial agents... 1-aryl-3-substituted propanol derivatives." (Provides SAR context for the 1-aryl-propyl chain).

-

Source: PubMed / Bioorg Med Chem Lett.

-

-

Chemical Identity & Properties:

-

Transaminase Mechanism Reference:

-

Title: "Asymmetric synthesis of chiral amines with ω-transaminases."

-

Source: Trends in Biotechnology (General Reference for Protocol 1).

-

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Disclaimer: The pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, presents a predictive profile based on the well-established structure-activity relationships of closely related methoxyphenylpropanamine analogues. The experimental protocols detailed herein represent a standard industry approach to characterizing a novel compound with this chemical scaffold.

Introduction

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a synthetic molecule belonging to the phenethylamine class. Its structure, characterized by a methoxy group at the ortho position of the phenyl ring and a propan-1-amine chain, suggests a potential for interaction with monoamine neurotransmitter systems. Compounds with similar structural motifs are known to exhibit a range of pharmacological activities, including effects on adrenergic, dopaminergic, and serotonergic pathways. This technical guide provides a comprehensive overview of the predicted pharmacological profile of this compound and outlines the standard experimental methodologies required for its empirical validation.

Predicted Pharmacological Profile

Mechanism of Action: A Focus on Monoamine Systems

The core structure of 1-(2-Methoxyphenyl)propan-1-amine suggests that its primary mechanism of action will likely involve the modulation of monoamine transporters and receptors. The presence of the amine group is crucial for interaction with these targets. Depending on the stereochemistry and the substitution pattern, the compound could act as a substrate (releaser), reuptake inhibitor, or a direct receptor agonist/antagonist at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters and their respective receptors.

The ortho-methoxy group is a key structural feature that will influence the compound's interaction with its biological targets. Compared to its meta- and para-isomers, the ortho-substitution can create steric hindrance, potentially altering the binding affinity and selectivity for different monoamine transporters and receptors. It is hypothesized that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride will exhibit a mixed-activity profile, potentially with a preference for norepinephrine and dopamine systems, a characteristic seen in some related sympathomimetic amines.[1]

Caption: Predicted interaction of 1-(2-Methoxyphenyl)propan-1-amine with monoamine systems.

Pharmacodynamics: Quantifying Biological Activity

The pharmacodynamic effects of this compound are predicted to be dose-dependent and related to its interaction with the central and peripheral nervous systems. Key anticipated effects include sympathomimetic responses such as increased heart rate and blood pressure, as well as central nervous system stimulation leading to increased locomotor activity.

Table 1: Predicted In Vitro Pharmacodynamic Profile

| Target | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Moderate Affinity (Inhibitor/Releaser) | The phenethylamine backbone is a classic scaffold for DAT ligands. |

| Norepinephrine Transporter (NET) | High Affinity (Inhibitor/Releaser) | Phenylpropanamines often show high affinity for NET. |

| Serotonin Transporter (SERT) | Low to Moderate Affinity | The ortho-methoxy group may reduce affinity for SERT compared to other isomers. |

| α-Adrenergic Receptors | Agonist | Sympathomimetic amines commonly exhibit α-adrenergic agonism.[1] |

| β-Adrenergic Receptors | Agonist | Expected to contribute to cardiovascular effects.[2] |

| 5-HT Receptors | Variable | Phenylalkylamines can have complex interactions with various 5-HT receptor subtypes.[3] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride will determine its onset, duration of action, and potential for drug-drug interactions.

-

Absorption: As a hydrochloride salt, good aqueous solubility is expected, facilitating oral absorption.

-

Distribution: The lipophilicity imparted by the phenyl and methoxy groups suggests it will likely cross the blood-brain barrier. Plasma protein binding is anticipated to be moderate.

-

Metabolism: The primary routes of metabolism are predicted to be N-dealkylation, O-demethylation of the methoxy group, and hydroxylation of the phenyl ring, primarily mediated by cytochrome P450 (CYP) enzymes.[4]

-

Excretion: The metabolites and a fraction of the unchanged drug are expected to be excreted renally.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a tiered approach of in vitro and in vivo assays is necessary.

In Vitro Assays

This assay is critical for determining the compound's potency and mechanism of action at DAT, NET, and SERT.

Protocol: Radioligand Binding and Uptake Inhibition Assays [5][6][7]

-

Cell Culture: Utilize HEK293 cells stably transfected with human DAT, NET, or SERT.

-

Binding Assay:

-

Prepare cell membranes from the transfected cells.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values determined from concentration-response curves.

-

-

Uptake Inhibition Assay:

-

Plate the transfected cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake after a short incubation period by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 for uptake inhibition.

-

Caption: Workflow for in vitro monoamine transporter assays.

This assay assesses the potential for the compound to cause drug-drug interactions.[4][8][9][10]

Protocol: Fluorometric CYP Inhibition Assay [11]

-

Reagents: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), a NADPH regenerating system, and specific fluorogenic substrates for each CYP isoform.

-

Assay Procedure:

-

In a 96-well plate, combine the CYP enzyme, buffer, and varying concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

This assay determines the fraction of the compound that is free in the plasma and available to exert its pharmacological effect.[12][13][14]

Protocol: Rapid Equilibrium Dialysis (RED) [15][16]

-

Device Setup: Use a RED device with a semipermeable membrane separating a plasma chamber and a buffer chamber.

-

Sample Preparation: Spike human plasma with the test compound.

-

Dialysis: Add the spiked plasma to one chamber and buffer to the other. Incubate at 37°C until equilibrium is reached.

-

Analysis: Measure the concentration of the compound in both chambers using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Assays

This assay evaluates the potential stimulant or sedative effects of the compound on the central nervous system.[17][18][19]

Protocol: Open Field Test [20]

-

Animals: Use adult male mice or rats.

-

Apparatus: An open field arena equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

-

Procedure:

-

Administer 1-(2-Methoxyphenyl)propan-1-amine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, place the animal in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes).

-

Analyze the data to assess dose-dependent effects on activity and anxiety-like behavior.

-

This assay is crucial for identifying potential cardiovascular liabilities, such as changes in blood pressure and heart rate.

Protocol: Telemetered Cardiovascular Monitoring

-

Animals: Use surgically implanted telemetry devices in rats or mice.

-

Data Acquisition: Continuously record blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

-

Procedure:

-

After a baseline recording period, administer the test compound.

-

Continue to monitor cardiovascular parameters for several hours post-dosing.

-

Analyze the data for significant changes from baseline and compare to a vehicle control group.

-

Caption: Workflow for in vivo pharmacological characterization.

Conclusion

While direct pharmacological data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is scarce, a predictive profile can be constructed based on its chemical structure and the known pharmacology of related compounds. It is anticipated to be a monoamine-acting agent with potential stimulant and sympathomimetic properties. The comprehensive suite of in vitro and in vivo experimental protocols outlined in this guide provides a robust framework for the empirical determination of its complete pharmacological profile, a necessary step in the evaluation of any novel psychoactive compound.

References

-

Waters, N.J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. [Link]

-

Visikol. (2022). Plasma Protein Binding Assay. [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

-

Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

-

BioAgilytix. (n.d.). Protein Binding Assays. [Link]

-

Seibenhener, M. L., & Wooten, M. W. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

-

Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 675. [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

-

Rothman, R. B., & Baumann, M. H. (2009). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. The AAPS journal, 11(4), 735–744. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

-

Nakazato, A., et al. (1999). Design, Synthesis, Structure-Activity Relationships, and Biological Characterization of Novel Arylalkoxyphenylalkylamine Sigma Ligands as Potential Antipsychotic Drugs. Journal of Medicinal Chemistry, 42(5), 783-797. [Link]

-

Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111. [Link]

-

Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European journal of pharmacology, 463(1-3), 3-33. [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 933-943. [Link]

-

Ruffolo Jr, R. R. (1982). Sympathomimetic amines: potential clinical applications in ischemic heart disease. American journal of cardiology, 49(5), 1272-1279. [Link]

-

van de Witte, S. V., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1335-1347. [Link]

-

Varma, D. R., & Benfey, B. G. (1990). Sympathomimetic Amines and Cardiac Arrhythmias. Cardiovascular research, 24(9), 754-760. [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

O'Donnell, S. R., & Wanstall, J. C. (1984). The effects of sympathomimetics on the cardiovascular system of sheep. Journal of pharmacy and pharmacology, 36(10), 653-658. [Link]

-

Goldberg, L. I. (1954). Heart Force Effects of Sympathomimetic Amines as a Basis for Their Use in Shock Accompanying Myocardial Infarction. Circulation, 10(4), 566-574. [Link]

-

Broadley, K. J., & Wilson, V. G. (2014). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Journal of pharmacology and experimental therapeutics, 351(3), 567-576. [Link]

-

Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6803. [Link]

-

Bartsch, W., et al. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of medicinal chemistry, 40(21), 3505-3517. [Link]

Sources

- 1. Sympathomimetic amines: potential clinical applications in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of sympathomimetics on the cardiovascular system of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. criver.com [criver.com]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Plasma Protein Binding Assay [visikol.com]

- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 15. bioagilytix.com [bioagilytix.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 18. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (R)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

CAS 623143-38-4 | High-Purity Chiral Synthon

Executive Summary

This technical guide profiles (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS 623143-38-4), a specialized chiral benzylamine derivative used primarily as a fragment in the synthesis of G-protein coupled receptor (GPCR) modulators and as a resolving agent for acidic racemates.[1] Unlike common phenethylamines, this compound features an

This document outlines the critical physicochemical properties, validated synthetic pathways for the specific (R)-enantiomer, and rigorous analytical protocols required for pharmaceutical-grade qualification.

Part 1: Chemical Identity & Structural Analysis

The compound is an

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | (1R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride |

| Common Name | |

| CAS Number | 623143-38-4 |

| Molecular Formula | |

| Molecular Weight | 201.69 g/mol (Salt); 165.23 g/mol (Free Base) |

| Chirality | (R)-Enantiomer |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM |

| pKa (Calc) | ~9.8 (Conjugate acid) |

Structural Significance

The "propan-1-amine" nomenclature indicates the propyl chain is the parent structure, with the phenyl group at position 1. This creates a chiral center at C1. The (R)-configuration is critical; the biological activity of drugs derived from this scaffold (e.g., specific adrenergic antagonists) often depends strictly on this stereochemistry to fit hydrophobic pockets in receptor sites.

Part 2: Synthetic Routes & Optimization

To access the specific (R)-enantiomer (CAS 623143-38-4) with high enantiomeric excess (

Workflow Diagram: Asymmetric Synthesis

The following diagram illustrates the conversion of 2-methoxypropiophenone to the target chiral amine using an Ellman auxiliary approach or enzymatic transamination, which are preferred in modern medicinal chemistry over classical resolution.

Caption: Asymmetric synthesis via sulfinamide auxiliary to ensure high enantiomeric purity of the (R)-isomer.

Detailed Protocol: Sulfinamide-Mediated Synthesis

This method utilizes (S)-tert-butanesulfinamide to induce chirality, a robust method for synthesizing

-

Imine Formation:

-

Charge a reactor with 1-(2-methoxyphenyl)propan-1-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.1 eq) in THF.

-

Add Titanium(IV) ethoxide (2.0 eq) dropwise. Causality:

acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine. -

Heat to reflux (65°C) for 12 hours. Monitor conversion by TLC/HPLC.

-

-

Diastereoselective Reduction:

-

Cool the mixture to -48°C. Causality: Low temperature maximizes the diastereofacial selectivity of the hydride attack.

-

Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq) slowly.

-

Allow to warm to room temperature over 4 hours.

-

-

Hydrolysis & Salt Formation:

-

Quench with saturated

. Extract with Ethyl Acetate. -

Treat the organic phase with 4M HCl in Dioxane (2.0 eq).

-

Stir for 1 hour to cleave the sulfinyl group and precipitate the amine hydrochloride.

-

Purification: Recrystallize from Isopropanol/MTBE to remove diastereomeric impurities.

-

Part 3: Pharmaceutical Applications[8][9]

The 1-(2-methoxyphenyl)propan-1-amine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenethylamine.

-

GPCR Ligands: The 2-methoxy group provides an intramolecular hydrogen bond acceptor site and steric bulk that locks the conformation of the ethyl chain, often improving binding affinity for

-adrenergic receptors (similar to Tamsulosin analogs) and 5-HT (Serotonin) receptors . -

Chiral Resolution Agent: Due to its conformational rigidity, the enantiomerically pure amine is used to resolve chiral carboxylic acids (e.g., derivatives of ibuprofen or mandelic acid) via diastereomeric salt crystallization.

-

Kinase Inhibitors: Recent patent literature suggests this fragment is used in the "hinge-binding" region of specific tyrosine kinase inhibitors, where the methoxy group interacts with the gatekeeper residue.

Part 4: Analytical Characterization & Validation

Trustworthiness in research data relies on validating the stereochemistry. Standard NMR is insufficient to distinguish enantiomers without a chiral shift reagent.

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Proton NMR | 400 MHz (DMSO-d6) | Consistent with structure; integration of propyl |

| Chiral HPLC | Column: Chiralpak AD-H | |

| Mass Spectrometry | ESI+ | |

| Residual Solvents | GC-Headspace | Methanol |

Analytical Decision Tree

Caption: Quality control workflow ensuring both chemical and stereochemical purity.

Part 5: Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it shares the hazard profile of similar benzylamines.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: The hydrochloride salt is non-volatile, reducing inhalation risk compared to the free base. However, it is hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[3] The methoxy group increases lipophilicity, potentially aiding dermal absorption; wear nitrile gloves.

References

-

PubChem. (n.d.).[6] Methoxyphenamine Hydrochloride (Related Structure Analysis). National Library of Medicine.[7] Retrieved from [Link]

-

Organic Syntheses. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186.[8] (Methodology Reference). Retrieved from [Link]

Sources

- 1. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. farnell.com [farnell.com]

- 6. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride properties

An In-Depth Technical Guide to (R)-1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral chemical compound of significant interest within pharmaceutical research and drug development. As a primary amine featuring a stereocenter, it serves as a crucial chiral building block for the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its structural motif, containing a methoxyphenyl group, is found in various biologically active molecules, particularly those designed to interact with the central nervous system (CNS). This guide provides a detailed examination of its chemical and physical properties, outlines robust methodologies for its synthesis and analytical characterization, and discusses its applications for professionals in the fields of medicinal chemistry and pharmacology.

Physicochemical and Structural Properties

The hydrochloride salt form of (R)-1-(2-Methoxyphenyl)propan-1-amine enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing. A summary of its core properties is presented below.

| Property | Value | Source |

| Chemical Name | (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride | [1] |

| CAS Number | 623143-38-4 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO | [1][2] |

| Molecular Weight | 201.69 g/mol | [1][2] |

| MDL Number | MFCD12757161 | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere in a dry, sealed place. | [1][2] |

Note: Specific properties like melting point and solubility are not consistently reported across public databases and should be determined empirically for each batch.

Synthesis and Chiral Control

The synthesis of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride requires a strategic approach to control the stereochemistry at the C1 position. A common and effective method involves the reductive amination of the corresponding prochiral ketone, 1-(2-methoxyphenyl)propan-1-one.

Synthetic Pathway Overview

The logical pathway begins with a readily available starting material, 2'-methoxypropiophenone (also known as 1-(2-methoxyphenyl)propan-1-one), and proceeds via reductive amination to form the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

Caption: Synthetic workflow for (R)-1-(2-Methoxyphenyl)propan-1-amine HCl.

Experimental Protocol: Reductive Amination and Resolution

Part A: Synthesis of Racemic 1-(2-Methoxyphenyl)propan-1-amine

-

Reaction Setup: In a high-pressure reactor, charge 1-(2-methoxyphenyl)propan-1-one (1 equivalent), methanol as a solvent, and a suitable nickel catalyst (e.g., Raney Nickel).

-

Amination: Seal the reactor and introduce ammonia (NH₃) gas to the desired pressure.

-

Reduction: Introduce hydrogen (H₂) gas and heat the mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.

-

Causality: This one-pot process first forms an intermediate imine from the ketone and ammonia, which is then immediately reduced by the catalytic hydrogenation to the primary amine. This is more efficient than a two-step process.

-

-

Workup: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic amine.

Part B: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 equivalents), in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt (e.g., the (R)-amine-(R)-mandelate salt) will preferentially crystallize due to lower solubility.

-

Trustworthiness: The success of this step relies on the significant solubility difference between the two diastereomeric salts. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity, which must be verified analytically (e.g., by chiral HPLC).

-

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., 1M NaOH) to deprotonate the amine and dissolve the mandelic acid.

-

Extraction: Extract the liberated (R)-amine free base into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified (R)-enantiomer.

Part C: Hydrochloride Salt Formation

-

Protonation: Dissolve the purified (R)-amine free base in a dry, aprotic solvent (e.g., diethyl ether).

-

Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Analytical Workflow

Caption: Quality control workflow for compound verification.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the expected proton and carbon environments, including characteristic signals for the aromatic ring, the methoxy group, and the propanamine chain.

-

Mass Spectrometry (MS): Verifies the molecular weight. For the hydrochloride salt, analysis would typically show the mass of the free base (C₁₀H₁₅NO, molecular weight 165.23)[3][4].

-

Infrared (IR) Spectroscopy: Identifies functional groups. Expected absorbances include those for an amine salt (broad peaks in the 2000-2700 cm⁻¹ range) and C-H bonds (2800-3000 cm⁻¹)[5].

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Determines the chemical purity of the compound by separating it from any residual starting materials or byproducts.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating amine enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Expertise: The choice of mobile phase composition and the specific chiral column is critical and often requires screening to achieve baseline separation of the (R)- and (S)-enantiomers.

-

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

-

Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R)- and (S)-enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Applications in Drug Development

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is primarily utilized as a key intermediate in the synthesis of APIs.[2] Its chiral nature is paramount, as the biological activity of enantiomers can differ significantly. One enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.

-

Central Nervous System (CNS) Agents: This structural class is frequently employed in the development of drugs targeting the CNS, such as antidepressants and anxiolytics, due to its ability to interact with neurotransmitter systems.[2]

-

Scaffold for Medicinal Chemistry: The primary amine group serves as a versatile handle for further chemical modification, allowing medicinal chemists to build more complex molecules and explore structure-activity relationships (SAR).

-

Related Pharmacologically Active Compounds: The broader class of methoxy-substituted phenylalkylamines includes compounds with known pharmacological effects. For instance, Methoxyphenamine, a structural relative, is a beta-adrenergic receptor agonist used as a bronchodilator.[6][7] This highlights the therapeutic potential of scaffolds related to (R)-1-(2-methoxyphenyl)propan-1-amine.

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with the standard precautions for laboratory research chemicals. The precursor ketone, 1-(2-methoxyphenyl)propan-1-one, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[8] Similar hazards should be assumed for the amine hydrochloride.

-

GHS Hazard Statements (Assumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical R&D. Its synthesis requires careful control of stereochemistry, typically achieved through the resolution of a racemic mixture. Robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the quality and enantiopurity of the final product. For researchers and drug development professionals, this compound represents a key starting point for the discovery and synthesis of novel, enantiomerically pure therapeutics, especially those targeting the central nervous system.

References

- (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXty1sTFS8XleJcDGsczy9J9IGtVV34RyZdmspong9W2At4IIJmr3dXK_0rAfRZka1VGVDb35r16J2cTZZPUpouleFfy09RSF3jPqXzxjN2Kso7OPmcUEKjG1KbNpGnJRemZioOcOO2035UwUkD-ItzYTXLbosm-PaDFFE0B0xyNEd8tHXdSxkLCqxTVIqqkb3oBSvQpiMhgBNbJXcpocF2dmrc3w-pYAuIw==]

- CAS 623143-38-4 | (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN8CF4HEmsFyjoRU2PsetsJgc18DAwchlMEsppvqDRFi4qOdX4V75tVbTNs9zTrqKUljmvNVXet_9o4Vhga6YhHFgGy8BMMMz38tVaaAkV3tD8WZcEl-Qu39qINWlON_qE1FhLOBqRghwgsbU=]

- 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/347969]

- Methoxyphenamine | C11H17NO | CID 4117 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4117]

- (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNEh4krWJemgrgg9XdvvYkB81QAtXz5gwmlmY9arc_tS4jd7xJUAjOV7bqw708T593Kj1R9OW8HapgZamdgqS0kAc4wXFMormGAGlCsev-bfEzlLpGWS2pwNwn9Dcm5-UnAM_VmQ==]

- Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9859211]

- (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7432381]

- 1-(2-METHOXYPHENYL)PROPAN-1-AMINE | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhCaMj7ouH_9Sx7dvzV0lDrKuRdwifyDd8LMJ1WiBWxCaxjzv_Qnr2iF1ivE7WyPSd9ZH_eDqlrG2jsphaf-dM6ehLc10qortw5vlCYJb6nZEfy-oe1weyZKQEOOTkLzQv3Ilq6SJRJJGJYBemNVrEXt1iX8z54q4I40qB0Db8rlep4zeht-STxBZ5esF-jIuAg3MZDFy1mQ==]

- (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0FFBdg20tIK_bZCevh_q7wM0UPHD4qdN6FNab8jwYaI0HfwzUVKHYkQY3vVh2uBiWYZWQtRtsXOQqaedBYIrgmEHNp_Zuc9QJhu5cmr1mJD5YMoCp6BzvL3nOYjrjHfrWbPTYYKcvYH239HF9Ed473ODix9w5gFkTVHtsVMhek3CimyIKRjCcM8AhimLgDarGq1ZwhJ3PygknjRHSBX2ioPROOJovWutwAuYiJf-j]

- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents. [URL: https://patents.google.

- (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride - Advanced ChemBlocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlxfgBSSK4GTD3BPDsXkbsO5REw20ybaPsym9WIfgwHDwQURK3v2jSc9oCxKRHPwrM_naWbvW93dTO4-ewP7iPVvO9DgB42YGT4p_KbebX2-QVaYhmqYlmx2A4pHHWd1BG0uCoChs03HByI9gU3fuIslY4dxtXjlplAOI-giPxi88TovvlO_t2mVnf]

- 1-(4-methoxyphenyl)propan-2-amine hydrochloride Chemical Properties - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8277028.htm]

- (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOUOP7slZe7OpdIpmunaMd9rHbpFTlrKoELQbXEQxajxyj5dBlRkbzNFJw1WOHSwSYZpwgbig8MwHJl_mu3y3Er6M3TKYQ32I23W4r5-Yi1hsuwej_gXpN1BSyKEUpAAEE3mhvwW2nmA1PqNrJV5kf4O35nDyJNHzl0wDc2XWlgw5vueBMaRUQh89CLn4=]

- 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride - ChemBK. [URL: https://www.chembk.com/en/chem/1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine%20hydrochloride]

- Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectrum-FTIR-of-4-methoxyphencyclidine-HCl_fig3_301289196]

- 2-Propen-1-amine - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C107119&Type=IR-SPEC&Index=1]

Sources

- 1. CAS 623143-38-4 | (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride - Synblock [synblock.com]

- 2. (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 3. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-METHOXYPHENYL)PROPAN-1-AMINE | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. The synthesis is achieved through a robust and widely applicable method: the reductive amination of 2-methoxypropiophenone. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical characterization techniques. The information is structured to provide both a practical workflow for laboratory execution and a deeper understanding of the reaction's mechanistic nuances, ensuring reliability and reproducibility.

Introduction

1-(2-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable chemical entities.[1] Structurally, they belong to the class of substituted phenethylamines, a scaffold present in numerous biologically active compounds and pharmaceutical agents. The presence of the methoxy group at the ortho position of the phenyl ring significantly influences the molecule's electronic and steric properties, making it a key intermediate for constructing more complex molecular architectures in medicinal chemistry and materials science.

The most direct and reliable synthetic route to this primary amine is the reductive amination of the corresponding ketone, 2-methoxypropiophenone.[2][3] This method involves two key steps that occur in a single pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target amine.[2][4] This application note will focus on a procedure using sodium borohydride as the reducing agent due to its operational simplicity and high efficiency.[5]

Mechanistic Rationale: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility and control, effectively avoiding the polyalkylation issues common in direct alkylation methods.[4] The reaction proceeds via two distinct stages:

-

Imine Formation: The carbonyl carbon of 2-methoxypropiophenone is electrophilic and undergoes nucleophilic attack by an ammonia source (here, ammonium acetate). This is followed by dehydration to form a transient imine (or iminium ion under acidic catalysis).[6] Acetic acid is often used as a catalyst to facilitate both the initial nucleophilic attack and the subsequent dehydration step.[6]

-

Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH₄), is introduced.[3] The hydride selectively reduces the C=N double bond of the imine to form the corresponding primary amine.[4] NaBH₄ is a mild reducing agent that is compatible with many functional groups and is effective for this transformation.[5]

The overall transformation is illustrated in the diagram below.

Sources

- 1. 1-(2-METHOXYPHENYL)PROPAN-1-AMINE | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. youtube.com [youtube.com]

Analytical Profile & Protocols: 1-(2-Methoxyphenyl)propan-1-amine HCl

Here is a detailed Analytical Application Note and Protocol guide for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride .

Introduction & Chemical Context

1-(2-Methoxyphenyl)propan-1-amine hydrochloride (often referred to as

Unlike its isomer methoxyphenamine (a secondary amine), this molecule features a primary amine directly attached to the benzylic carbon, creating a chiral center susceptible to racemization under harsh conditions. The ortho-methoxy substitution introduces steric bulk and electron-donating effects that influence its chromatographic behavior and spectral signature.

Physicochemical Profile

| Property | Value / Characteristic |

| IUPAC Name | 1-(2-Methoxyphenyl)propan-1-amine hydrochloride |

| Structure | Ar-CH(NH |

| Molecular Weight | 201.69 g/mol (HCl salt); 165.23 g/mol (Free Base) |

| Chirality | One chiral center (C1).[1][2][3] Exists as (R) and (S) enantiomers. |

| Solubility | High in Water, Methanol, DMSO. Low in Hexane, Toluene. |

| Chromophore | Anisole moiety; |

| pKa (Calc) | ~9.5 (Conjugate acid of amine) |

Identification Protocols (Spectroscopy)

Infrared Spectroscopy (FT-IR)

Method Principle: The HCl salt form is distinguishable from the free base by the presence of broad ammonium bands.

-

Sample Prep: KBr Pellet (1% w/w) or ATR (Diamond crystal).

-

Key Diagnostic Bands:

-

2800–3200 cm⁻¹: Broad, multiple bands corresponding to

stretching (distinctive for amine salts). -

~1600 & 1585 cm⁻¹: Aromatic C=C ring stretching (enhanced by methoxy group).

-

1240–1260 cm⁻¹: Strong C–O–C asymmetric stretching (Aryl alkyl ether).

-

750–760 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.

-

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 8.40 - 8.60 | Broad Singlet | 3H | Exchangeable protons; shift varies with conc. | |

| 7.20 - 7.40 | Multiplet | 2H | Ar-H | Aromatic ring protons. |

| 6.90 - 7.05 | Multiplet | 2H | Ar-H | Aromatic protons ortho/para to OMe (shielded). |

| 4.35 - 4.45 | Triplet/dd | 1H | Ar-CH -N | Benzylic proton; deshielded by N and Ring. |

| 3.82 | Singlet | 3H | Characteristic methoxy singlet. | |

| 1.80 - 2.00 | Multiplet | 2H | Methylene protons (diastereotopic nature possible). | |

| 0.85 | Triplet | 3H | Terminal methyl group. |

High-Performance Liquid Chromatography (HPLC) Methods[4][5]

Achiral Purity Method (Reverse Phase)

Challenge: Primary amines interact with residual silanols on silica columns, causing peak tailing.

Solution: Use of a "Base Deactivated" (BDS) column and acidic mobile phase to keep the amine fully protonated (

Protocol Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0 min: 5% B

-

15 min: 60% B

-

20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 272 nm (Anisole max) and 210 nm (End absorption for impurities).

-

Temperature: 30°C.

-

Injection Vol: 5 µL (1 mg/mL in Water:ACN 90:10).

System Suitability Criteria:

-

Tailing Factor (

): NMT 1.5. -

Theoretical Plates (

): NLT 5000.

Chiral Separation (Enantiomeric Purity)

Challenge: Separating the (

Protocol Parameters:

-

Column: Daicel Chiralpak AD-H or Lux Amylose-1 (Amylose tris-(3,5-dimethylphenylcarbamate)).[4]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is mandatory to suppress non-specific binding of the free amine to the silica support.

-

-

Sample Preparation (Critical):

-

Dissolve the HCl salt in a minimum amount of Methanol.

-

Dilute with Mobile Phase.

-

Alternative: If peak shape is poor, perform an in-situ free-basing: Dissolve salt in 1M NaOH, extract into Hexane, inject the Hexane layer.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm.

Assay Methodology (Titration)

For the HCl salt, a potentiometric titration is the most precise method for absolute assay determination, independent of a reference standard.

Protocol:

-

Titrant: 0.1 N Silver Nitrate (

). -

Solvent: Water : Methanol (50:50) + 1 mL Nitric Acid.

-

Electrode: Silver/Silver Chloride combination electrode.

-

Endpoint: Potentiometric inflection point.

-

Calculation:

Where

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring the correct method is applied based on the data requirement (Identity vs. Purity vs. Chirality).